molecular formula C18H20Cl2N4O2 B2492394 N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide CAS No. 338755-44-5

N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2492394
CAS RN: 338755-44-5
M. Wt: 395.28
InChI Key: AVYNWKRLTHDQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules like this compound often involves multi-step reactions, starting from simpler precursors. For instance, the stereoselective conversion of 2H-1,4-oxazin-2-ones into substituted piperidinecarboxamides and methanamines has been explored as a pathway to generate potential substance P antagonists, highlighting a method that could be analogous to the synthesis of the compound (Rogiers et al., 2001). Such processes typically involve cycloaddition, functional group transformation, and lactone cleavage steps.

Molecular Structure Analysis

The molecular structure of this compound is intricate, with multiple functional groups and stereochemistry considerations. Studies such as the one conducted by Zhang et al. (2006) on related pyrazolo[3,4-b]pyridine systems reveal the importance of conformational analysis and the impact of substituents on molecular geometry (Zhang et al., 2006). NMR studies and computational modeling are crucial tools for elucidating such structures.

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals are key aspects of its utility. For example, the reaction of pyridine N-oxides and pyrazine di-N-oxides with formamide demonstrates the reactivity of similar heterocyclic systems under conditions that could be relevant for further derivatization of the compound of interest (Hirota et al., 1987).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, are essential for handling and application of the compound. The crystal structure analysis of related compounds, such as pyrazinecarboxylic acids, can offer insights into the likely physical characteristics of the compound, including its supramolecular assembly and hydrogen bonding patterns (Vishweshwar et al., 2002).

Scientific Research Applications

Utility in Heterocyclic Synthesis

N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide has been utilized in the synthesis of heterocyclic compounds. For instance, Fadda, Etman, El-Seidy, and Elattar (2012) explored the use of enaminonitriles in heterocyclic synthesis, highlighting the creation of new pyrazole, pyridine, and pyrimidine derivatives (Fadda, Etman, El-Seidy, & Elattar, 2012).

Role in Anti-HIV Activity

In the field of medicinal chemistry, this compound has been incorporated into novel pyrazolopyridone structures. Savant, Ladva, and Pandit (2018) synthesized a series of 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, evaluating their in vitro anti-HIV activity. These compounds showed potential as therapeutic agents against HIV strains (Savant, Ladva, & Pandit, 2018).

Antimycobacterial and Antibacterial Evaluation

Another significant application is in the development of antimycobacterial and antibacterial agents. Semelková et al. (2017) synthesized a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides, evaluating their effectiveness against mycobacterial strains and demonstrating their potential as antimicrobial agents (Semelková et al., 2017).

Application in Synthesis of Pyridine Derivatives

The compound has also been used in the synthesis of pyridine and fused pyridine derivatives, showcasing its versatility in organic synthesis. Al-Issa (2012) detailed the synthesis of various pyridine derivatives, highlighting the chemical reactivity and potential applications of these compounds (Al-Issa, 2012).

properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O2/c1-22-7-9-23(10-8-22)18(26)21-16-3-2-6-24(17(16)25)12-13-4-5-14(19)15(20)11-13/h2-6,11H,7-10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYNWKRLTHDQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.